molecular formula C17H17N5S2 B12461275 N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine

N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine

Cat. No.: B12461275
M. Wt: 355.5 g/mol
InChI Key: NLZJPRBLQZIJHC-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine is a complex organic compound characterized by its unique structure, which includes imidazo and thiazol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo and thiazol intermediates, followed by their coupling with benzene-1,4-diamine under controlled conditions. Common reagents used in these reactions include dimethylamine, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine, chlorine, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-N’-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide: Shares structural similarities but differs in its sulfonamide group.

    {6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine: Contains similar imidazo and thiazol moieties but lacks the benzene-1,4-diamine component.

Uniqueness

N,N-dimethyl-N’-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N5S2

Molecular Weight

355.5 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine

InChI

InChI=1S/C17H17N5S2/c1-11-15(22-8-9-23-17(22)18-11)14-10-24-16(20-14)19-12-4-6-13(7-5-12)21(2)3/h4-10H,1-3H3,(H,19,20)

InChI Key

NLZJPRBLQZIJHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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